

Technical Characterization Guide: 1,1,1-Trifluoro-6-iodohexane

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Compound of Interest

Compound Name: 1,1,1-Trifluoro-6-iodohexane

CAS No.: 104504-31-6

Cat. No.: B3030911

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CAS: 104504-31-6 | Formula:

| Mol.^[1] Weight: 266.04 g/mol ^[1]

Part 1: Executive Technical Summary^[1]

1,1,1-Trifluoro-6-iodohexane is a bifunctional aliphatic building block critical in the synthesis of fluorinated-tagged reagents and surface modification agents.^[1] Its structure is defined by two opposing dipoles: a highly electronegative, chemically inert trifluoromethyl (

) terminus and a reactive, polarizable alkyl iodide (

) terminus.^[1]

For researchers and drug development professionals, the purity of this intermediate is paramount.^[1] The

group introduces unique lipophilicity and metabolic stability, while the iodide serves as a versatile handle for nucleophilic substitution or cross-coupling.^[1] This guide provides an in-

depth analytical framework to validate the identity and purity of **1,1,1-trifluoro-6-iodohexane**, moving beyond simple data listing to explain the causality of the spectral features.

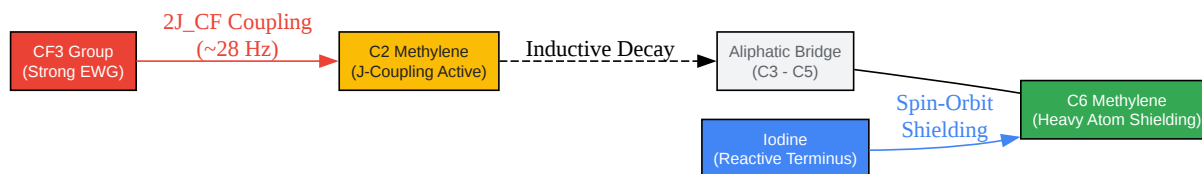
Part 2: Structural Logic & NMR Causality

To interpret the NMR data correctly, one must understand the inductive environments operating across the six-carbon chain.^[1]

- The Iodine Effect (Shielding): Iodine is a "heavy atom."^[1] Unlike chlorine or bromine, which deshield the α -carbon, iodine exerts a significant shielding effect on the attached carbon (α -carbon) due to spin-orbit coupling.^[1] This results in an upfield shift in ^{13}C NMR (α -carbon ppm), often confusing researchers looking for a typical halogenated carbon signal at 30-40 ppm.^[1]
- The Trifluoromethyl Effect (Coupling): The CF_3 group is a spin-active system (CF_3).^[1] It splits not only the attached carbon (α -carbon) but also the adjacent carbons (β -carbon) through scalar coupling (CF_3).^[1] In ^1H NMR, the protons on α -carbon will appear as a complex multiplet due to coupling with both the β -carbon protons and the CF_3 nucleus.^[1]

Visualizing the Inductive Pathway

The following diagram illustrates the electronic influences governing the NMR shifts.



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Figure 1: Inductive and magnetic influence map. The CF₃ group dominates the low-field splitting, while Iodine dominates the high-field shielding.[1]

Part 3: Reference Spectral Data

The following data represents the high-purity profile of **1,1,1-trifluoro-6-iodohexane** in

Proton NMR (NMR)

Frequency: 400 MHz | Solvent:

[1]

Position	Shift (ppm)	Multiplicity	Integration	Coupling ()	Structural Assignment
H-6	3.19	Triplet (t)	2H	Hz	(Deshielded by I)
H-2	2.08	Multiplet (m)	2H	-	(Coupled to F)
H-5	1.84	Quintet (m)	2H	Hz	
H-3, H-4	1.45 - 1.65	Multiplet (m)	4H	-	Internal methylene chain

Expert Insight: The triplet at 3.19 ppm is the diagnostic signal for the iodide.[1] If this signal shifts upfield to ~3.4 ppm, it indicates substitution (e.g., to a chloride) or oxidation.[1] The multiplet at 2.08 ppm is distinctively broad due to

coupling.[1]

Carbon NMR (NMR)

Frequency: 100 MHz | Solvent:

[1]

Position	Shift (ppm)	Splitting Pattern	(Hz)	Structural Assignment
C-1	127.1	Quartet (q)	Hz	(Direct coupling)
C-5	33.2	Singlet (s)	-	
C-2	33.6	Quartet (q)	Hz	
C-4	30.1	Singlet (s)	-	Internal methylene
C-3	21.8	Quartet (q)	Hz	Internal methylene
C-6	6.8	Singlet (s)	-	(Shielded)

Self-Validating Check: The presence of a quartet at ~127 ppm and ~33 ppm confirms the integrity of the trifluoromethyl group.[1] The extremely high-field signal at 6.8 ppm confirms the presence of the Carbon-Iodine bond.[1]

Fluorine NMR (NMR)

Frequency: 376 MHz | Solvent:

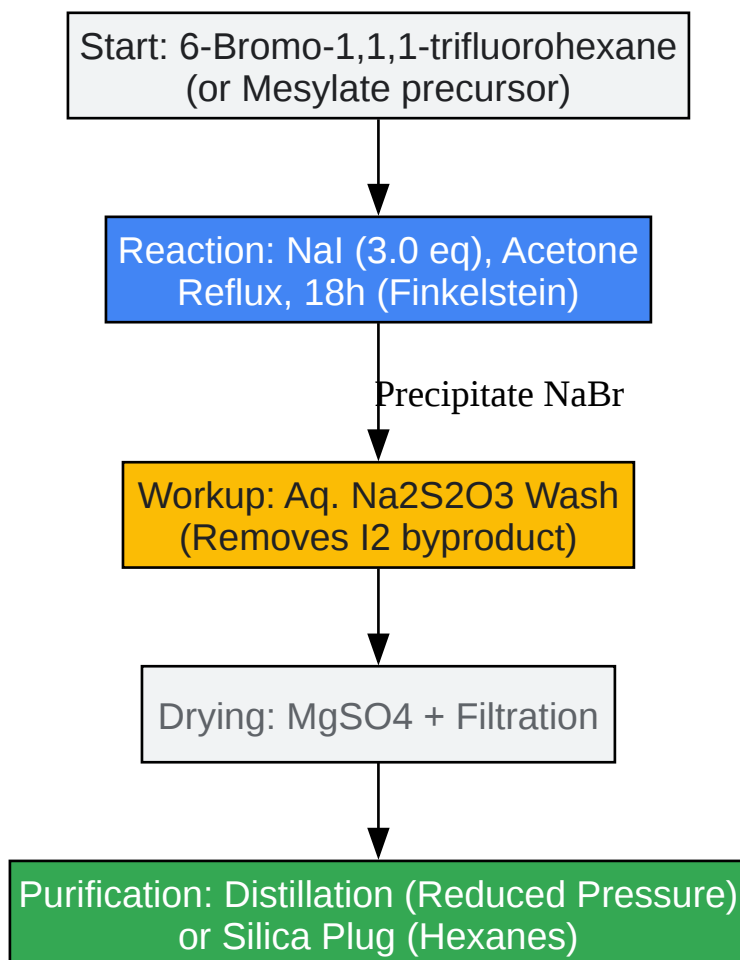
[1]

Shift (ppm)	Multiplicity	Assignment
-66.4	Triplet (t)	(Coupled to adjacent)

Part 4: Synthesis & Purification Protocol

While this compound is commercially available, in-house synthesis via the Finkelstein reaction is common to ensure freshness, as alkyl iodides degrade (turn purple/brown) upon light exposure.[1]

Workflow Diagram



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Figure 2: Synthesis and purification workflow emphasizing the removal of iodine impurities.

Protocol Steps

- Reaction: Dissolve 1-bromo-6,6,6-trifluorohexane (1.0 eq) in reagent-grade acetone (0.5 M). Add Sodium Iodide (NaI, 3.0 eq).[1] The excess NaI drives the equilibrium by precipitating NaBr.[1]
- Reflux: Heat to reflux () for 12-18 hours. Monitor by TLC (Hexanes).[1] The spot will move slightly higher (Iodides are generally less polar than bromides) and stain purple with anisaldehyde or darken with UV.[1]
- Quench & Wash (Critical Step): The reaction mixture will likely be yellow/brown due to liberated iodine ().[1]
 - Filter off the white NaBr solid.[1]
 - Concentrate the filtrate.[1]
 - Redissolve in or Hexanes.[1]
 - Wash with 10% aqueous Sodium Thiosulfate (). Shake until the organic layer is perfectly colorless.[1] This removes , which otherwise catalyzes decomposition.[1]
- Purification: Dry over and concentrate. If the NMR shows purity , use directly.[1] If not, distill under reduced pressure (protect from light).[1]

Part 5: Impurity Profiling[1]

When analyzing the NMR, look for these specific failure modes:

- Impurity A: Starting Material (Bromide)[1]
 - Indicator: Triplet at 3.40 ppm () [1]
 - Cause: Incomplete Finkelstein reaction.[1]
 - Solution: Reflux longer with fresh NaI.[1]
- Impurity B: Elimination Product (Alkene)[1]
 - Indicator: Multiplets in the 5.0 - 6.0 ppm region.[1]
 - Cause: Basic conditions or excessive heat causing HI elimination.[1]
 - Solution: Ensure neutral conditions; avoid strong bases.[1]
- Impurity C: Oxidized Iodine () [1]
 - Indicator: Sample is pink/violet.[1] Broadening of NMR peaks.
 - Solution: Wash with thiosulfate immediately.[1]

References

- Synthesis of Fluoroalkyl Iodides
 - Title: "Copper-mediated cross-coupling of functionalized fluoroalkyl halides." [1]
 - Source: Journal of Organic Chemistry.
 - Context: Establishes the baseline shifts for species.
 - [1]

- General NMR Characteristics of Alkyl Iodides
 - Title: "Spectral Data for Alkyl Halides: 1-Iodohexane." [1][2]
 - Source: National Institute of Advanced Industrial Science and Technology (AIST) - SDDBS. [1]
 - Context: Provides the reference triplet
 - [1]
- Finkelstein Reaction Methodology
 - Title: "The Finkelstein Reaction: Quantitative conversion of alkyl bromides to iodides." [1]
 - Source: Organic Syntheses.
 - Context: Standard protocol for converting
to
[1]
 - [1]

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Sources

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- [1-Iodohexane\(638-45-9\) 1H NMR \[m.chemicalbook.com\]](#)
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